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D-Cellobiose-1'-13C

Analytical Chemistry Metabolomics Stable Isotope Dilution

Choose D-Cellobiose-1'-13C (≥98% chemical purity, 99 atom % 13C at the reducing-end C1) for applications where isotopic position fidelity is non-negotiable. Unlike uniformly 13C-labeled or unlabeled cellobiose, this site-specific isotopologue uniquely enables unambiguous tracking of the anomeric carbon during enzymatic cleavage, provides a clean +1 Da mass shift for MS/MS fragment ion assignment, and delivers an intensified, isolated 13C NMR signal for real-time mutarotation and CAZyme mechanistic studies. Ideal as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS quantification of cellobiose in complex biological matrices.

Molecular Formula C₁₁¹³CH₂₂O₁₁
Molecular Weight 343.29
Cat. No. B1157552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cellobiose-1'-13C
Synonyms4-O-beta-D-[1-13C]glucopyranosyl-D-glucose
Molecular FormulaC₁₁¹³CH₂₂O₁₁
Molecular Weight343.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Cellobiose-1'-13C: A Site-Specific Stable Isotope-Labeled Disaccharide for Precise Carbohydrate Tracing


D-Cellobiose-1'-13C is a stable isotope-labeled disaccharide, specifically enriched with carbon-13 at the C1 position of its reducing end glucose unit [1]. This compound is an isotopologue of D-Cellobiose, a fundamental disaccharide consisting of two glucose molecules linked by a beta-1,4 glycosidic bond [2]. Its utility in advanced research stems from the incorporation of a non-radioactive, heavy carbon isotope, which enables its use as a high-fidelity probe in mass spectrometry and NMR spectroscopy without altering its native chemical or biological interactions .

The Critical Importance of Site-Specific Labeling in D-Cellobiose-1'-13C: Why Generic Analogs Fall Short


Substituting D-Cellobiose-1'-13C with unlabeled cellobiose or a uniformly 13C-labeled analog (e.g., D-Cellobiose-13C12) will compromise or negate the ability to answer specific mechanistic questions. While uniformly labeled compounds can measure overall metabolic flux, they obscure the fate of individual carbon atoms. Site-specific labeling at the C1 position is essential for unambiguous tracking of the anomeric carbon during enzymatic cleavage [1] and for assigning complex fragment ions in mass spectrometry-based structural elucidation [2]. Furthermore, the C1 label provides a unique, intensified signal in NMR, enabling high-sensitivity monitoring of mutarotation and anomeric configuration changes without derivatization, a capability absent in unlabeled or uniformly labeled alternatives .

Quantitative Differentiation of D-Cellobiose-1'-13C Against Closest Analogs


Isotopic Enrichment and Purity Specifications for Analytical Workflows

This compound is specified with a high isotopic enrichment of 99 atom % 13C at the target position, which is critical for maximizing sensitivity and precision in quantitative workflows like isotope dilution mass spectrometry . This site-specific enrichment is typically associated with a chemical purity of ≥95% to 98%, ensuring that the isotopic label is the primary variable in experimental systems .

Analytical Chemistry Metabolomics Stable Isotope Dilution

Site-Specific NMR Signal Enhancement for Studying Anomeric Chemistry

The incorporation of a 13C label at the anomeric C1 position results in an approximately 100-fold intensification of the corresponding NMR signal compared to natural abundance cellobiose . This enables real-time monitoring of mutarotation dynamics between the α- (96.8 ppm) and β-anomers (92.9 ppm) and the direct observation of C1 chemistry during enzymatic hydrolysis or glycosidic bond cleavage, capabilities not available with unlabeled or uniformly labeled cellobiose due to signal overlap and low sensitivity .

Structural Biology Enzyme Kinetics NMR Spectroscopy

Unambiguous Assignment of Fragment Ions in Glycan Structural Elucidation

In a direct comparative study using free radical-induced dissociation, a panel of eight site-specifically 13C- and 18O-labeled cellobioses, including 1′-13C-cellobiose, was synthesized to probe fragmentation mechanisms [1]. The precise 1.003 Da mass shift from the 13C label enabled the unambiguous assignment of specific cross-ring and glycosidic bond fragment ions, including low-abundance but structurally informative ions such as 1,5X0 + H and Y1 + 0,4X0, which could not be confidently assigned using unlabeled cellobiose alone [1].

Glycobiology Mass Spectrometry Structural Elucidation

Designated Use as an Internal Standard for Accurate Quantification

This specific isotopologue, D-Cellobiose-[1'-13C], is explicitly designated for use as an internal standard for the quantification of D-Cellobiose in complex matrices [1]. This contrasts with uniformly labeled D-Cellobiose-13C12, which, while also usable as an internal standard, introduces a more complex isotopic envelope (+12 Da) and may be less ideal for certain triple quadrupole MS methods where a smaller, single mass shift (+1 Da) is preferred for maintaining similarity in physicochemical properties and chromatographic behavior [2].

Bioanalysis Metabolomics LC-MS Quantification

Comparative Molecular Weight and Physicochemical Profile

The site-specific incorporation of a single 13C atom increases the molecular weight of D-Cellobiose-1'-13C to 343.29 g/mol, a 1.003 Da shift from the natural abundance molecular weight of 342.30 g/mol [1]. This is a distinct chemical identifier compared to the uniformly labeled D-Cellobiose-13C12, which has a molecular weight of 354.2 g/mol [2]. Despite the isotopic modification, the compound retains the key physicochemical properties of natural cellobiose, such as its melting point of 225–230 °C (with decomposition), ensuring it behaves identically in biological systems .

Analytical Chemistry Quality Control Chemical Properties

Validated Research Applications for D-Cellobiose-1'-13C Procurement


Quantitative LC-MS/MS Bioanalysis of Cellobiose in Complex Matrices

Procurement is justified for the development and validation of a highly accurate LC-MS/MS method for quantifying D-Cellobiose in biological samples (e.g., plasma, urine, fermentation broths). Using D-Cellobiose-1'-13C as a stable isotope-labeled internal standard (SIL-IS) compensates for matrix effects, sample preparation losses, and variations in ionization efficiency, enabling precise and reproducible quantification . This approach is superior to using unlabeled standards or non-isotopic analogs, as it ensures the internal standard and analyte exhibit nearly identical chromatographic behavior and mass spectrometric response .

Mechanistic Studies of Cellulase and β-Glucosidase Enzyme Kinetics

This compound is an essential tool for investigating the catalytic mechanisms of carbohydrate-active enzymes (CAZymes). The site-specific 13C label at the anomeric carbon (C1) enables real-time NMR monitoring of the stereochemical course of enzymatic hydrolysis (inversion vs. retention) and the quantification of reaction products without chromatographic separation . This provides direct kinetic data (e.g., kcat, KM) and mechanistic insights that cannot be obtained with unlabeled cellobiose, where the anomeric signal is too weak for practical kinetic NMR experiments [1].

Elucidating Pyrolysis and Glycan Fragmentation Mechanisms by Mass Spectrometry

Procurement is critical for researchers using tandem mass spectrometry (MS/MS) to study the fundamental mechanisms of carbohydrate fragmentation, such as in biomass pyrolysis or free radical-induced glycan dissociation [2][3]. The +1 Da mass shift at the C1 position serves as a definitive tracer, allowing for the unambiguous assignment of fragment ion origins and the differentiation between isomeric structures that produce similar mass spectra [3]. This capability is essential for developing new analytical methods for glycomics and optimizing processes for biofuel production from lignocellulosic biomass.

Investigating Carbohydrate-Protein Interactions via NMR

This isotopologue is a valuable tool for structural biology studies aiming to map carbohydrate-binding sites on proteins, such as carbohydrate-binding modules (CBMs) or lectins. The enhanced 13C NMR signal at the C1 position allows for the acquisition of high-resolution data to measure chemical shift perturbations upon ligand binding, providing atomic-level detail on interaction interfaces [1]. Using this site-specifically labeled ligand simplifies the spectrum and provides clearer evidence of interaction compared to uniformly 13C-labeled cellobiose, which yields a crowded and complex NMR spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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